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Cannabidivarin diacetate

Cat. No.: B10855876
M. Wt: 370.5 g/mol
InChI Key: MBGDBEJCYBXCOE-VQTJNVASSA-N
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Description

Contextualization within the Cannabinoid Chemical Class

Cannabidivarin (B1668262) diacetate belongs to the broad chemical class of cannabinoids, which are characterized by a specific terpenophenolic structure. nih.gov This class is further divided into subclasses, including well-known compounds like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), as well as lesser-known cannabinoids. nih.gov Cannabidivarin diacetate is structurally analogous to these naturally occurring phytocannabinoids, which are primarily found in the Cannabis sativa plant. caymanchem.comcaymanchem.com

Relationship to Cannabidivarin (CBDV) and Other Analogues

This compound is a derivative of cannabidivarin (CBDV), a non-psychoactive phytocannabinoid. drugbank.comwikipedia.org CBDV itself is a homolog of cannabidiol (CBD), differing in the length of its side chain by two methylene (B1212753) bridges. wikipedia.org The "diacetate" in this compound's name signifies the addition of two acetyl groups to the CBDV molecule. This structural modification is achieved through a chemical process called acetylation. researchgate.net This relationship extends to other acetylated cannabinoid derivatives, which have been explored for their potential as prodrugs, although the efficacy and safety of these compounds compared to their parent cannabinoids can vary. frontiersin.org

Primary Roles in Research: Synthetic Intermediate and Analytical Reference Standard

In the realm of scientific investigation, this compound serves two main purposes. Firstly, it is utilized as a synthetic intermediate. google.com This means it is a stepping stone in the multi-step synthesis of other, often more complex, cannabinoid compounds. google.com The acetylation of the phenolic hydroxyl groups in the parent molecule can be a strategic move to decrease the electronic activation of the aromatic ring, potentially limiting the formation of unwanted byproducts during subsequent chemical reactions. researchgate.net

Secondly, and more commonly, this compound is employed as an analytical reference standard. caymanchem.comcaymanchem.comglpbio.com In this capacity, it provides a highly purified and characterized substance that laboratories can use to accurately identify and quantify the presence of related compounds in various samples through techniques like gas chromatography-mass spectrometry (GC-MS). caymanchem.com Its structural similarity to known phytocannabinoids makes it particularly useful for forensic and research applications. caymanchem.comcaymanchem.com

Overview of Research Trajectories and Academic Significance

The academic significance of this compound is intrinsically linked to its utility as a research tool. Its availability as a reference standard supports the broader investigation of the cannabinoid profile in different Cannabis varieties and products. bertin-bioreagent.com While research on this compound itself is limited, the study of its parent compound, CBDV, has explored potential anticonvulsant properties. wikipedia.orgbiosynth.com Furthermore, research into the synthesis of various cannabinoid analogues, including the use of acetylated intermediates, contributes to a deeper understanding of the organic chemistry of this class of compounds and opens avenues for the creation of novel molecules with potentially unique biological activities. researchgate.netresearchgate.net

Chemical and Physical Data of this compound

PropertyValue
Formal Name 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-propyl-1,3-benzenediol, 1,3-diacetate
Synonym CBDV diacetate
Molecular Formula C23H30O4
Formula Weight 370.5
Purity ≥98%
CAS Number 2552800-24-3

Table compiled from data available from chemical suppliers. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B10855876 Cannabidivarin diacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylphenyl] acetate

InChI

InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1

InChI Key

MBGDBEJCYBXCOE-VQTJNVASSA-N

Isomeric SMILES

CCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies of Cannabidivarin Diacetate

Historical Perspectives on Synthetic Pathways

The synthesis of cannabinoid acetates is not a recent development. The history of these compounds is linked to early chemical investigations of Cannabis. One of the first natural cannabinoids to be isolated in pure form was cannabinol (B1662348) (CBN), partly due to the stability of its crystalline acetate (B1210297) derivative, which aided in its purification. mybestbudca.com The broader history of cannabinoid acetate synthesis gained momentum in the mid-20th century. Notably, THC-O-acetate was first synthesized and studied by the U.S. military between 1949 and 1975 as part of research into non-lethal incapacitating agents. canthropologist.comreddit.comwikipedia.org

These early syntheses established the fundamental chemical reaction for producing cannabinoid acetates: acetylation. This process involves the reaction of a cannabinoid's phenolic hydroxyl groups with an acetylating agent. While specific historical records detailing the first synthesis of cannabidivarin (B1668262) diacetate are scarce, the methods developed for acetylating more abundant cannabinoids like THC and cannabidiol (B1668261) (CBD) are directly applicable. nih.gov The synthesis of CBD diacetate, for example, is achieved using the same acetic anhydride (B1165640) reaction applied to THC. nih.govvcu.edu Given that CBDV is a propyl homolog of CBD, the synthetic pathways are analogous. cannakeys.com The primary motivation for these syntheses has evolved from structural elucidation and military research to exploring the potential of these derivatives as novel chemical entities or as intermediates in the synthesis of other complex cannabinoid analogs.

Targeted Chemical Synthesis Approaches

The synthesis of cannabidivarin diacetate relies on established organic chemistry reactions, primarily the acetylation of its precursor, cannabidivarin (CBDV). Modern approaches focus on efficiency, stereochemical control, and scalability.

The most direct method for synthesizing this compound is the acetylation of cannabidivarin. This reaction targets the two phenolic hydroxyl groups on the resorcinol (B1680541) ring of the CBDV molecule. The process is chemically analogous to the synthesis of other cannabinoid acetates like THC-O-acetate and CBD-di-O-acetate. nih.govvcu.edu

The standard procedure involves reacting CBDV with an acetylating agent, most commonly acetic anhydride ((CH₃CO)₂O). nih.gov This reaction is often catalyzed by an acid, such as sulfuric acid, or a base. The acetylation converts the hydroxyl (-OH) groups into acetate ester (-OCOCH₃) groups. The reaction is typically performed under reflux conditions to ensure completion. Following the reaction, a purification process involving distillation and extraction techniques is necessary to isolate the final this compound product. nih.gov

ParameterDescriptionCommon Reagents/Conditions
Starting MaterialThe precursor cannabinoid.Cannabidivarin (CBDV)
Acetylating AgentSource of the acetyl group.Acetic Anhydride ((CH₃CO)₂O)
CatalystSubstance to increase the reaction rate.Sulfuric Acid (H₂SO₄) or Pyridine (B92270)
Reaction ConditionsThe physical environment for the synthesis.Reflux, elevated temperature
PurificationIsolation of the final product.Distillation, Liquid-Liquid Extraction

Cannabidivarin, like cannabidiol, has chiral centers, meaning it can exist as different stereoisomers (enantiomers). wikipedia.org The naturally occurring form is (-)-cannabidivarin. The synthesis of a specific enantiomer of this compound, such as the unnatural (+)-enantiomer, first requires the stereoselective synthesis of the corresponding CBDV enantiomer.

Strategies for the stereoselective synthesis of cannabinoids often involve the condensation of a resorcinol derivative (in this case, divarinol or a derivative) with an optically pure monoterpene. nih.gov For example, the synthesis of (-)-CBD and its unnatural enantiomer, (+)-CBD, has been achieved using (R)-(-)- and (S)-(+)-carvone as starting materials, respectively. nih.gov A key step in this process is a highly diastereoselective Friedel-Crafts reaction catalyzed by an acid like 10-camphorsulfonic acid (CSA). nih.gov A similar approach could be employed to produce enantiomerically pure (+)-CBDV, which could then be acetylated as described in the previous section to yield (+)-cannabidivarin diacetate. The control of stereochemistry is crucial as different enantiomers can exhibit distinct biological activities. nih.gov

StepDescriptionExample Reagents/Reactions
1Selection of Chiral PrecursorOptically pure monoterpenes like (S)-(+)-carvone for (+)-enantiomers
2Condensation ReactionFriedel-Crafts alkylation of divarinol with the chiral terpene
3CatalysisLewis acids or Brønsted acids (e.g., 10-camphorsulfonic acid)
4Purification of CBDV EnantiomerChromatographic methods
5AcetylationReaction with acetic anhydride to form the diacetate

Continuous flow chemistry is an emerging technology in chemical synthesis that offers significant advantages over traditional batch processing, including improved reaction control, higher yields, and enhanced safety. sci-hub.segoogle.com This technology has been successfully applied to the synthesis of CBD and its analogs, including CBDV. sci-hub.seresearchgate.net

Chemo-Enzymatic Conversion Strategies Involving Diacetate Intermediates

Chemo-enzymatic synthesis combines traditional chemical reactions with the use of biological catalysts (enzymes) to achieve high selectivity and efficiency. While the biosynthesis of cannabinoids within the Cannabis plant is an entirely enzymatic process, laboratory-based chemo-enzymatic strategies for cannabinoids like CBDV are still an area of development. acs.orgnih.gov

One potential application involves using enzymes like lipases for either the acetylation of CBDV or the selective deacetylation of this compound. Lipases can function in non-aqueous environments and are known to catalyze acylation and deacylation reactions. A chemo-enzymatic approach could offer a milder and more selective alternative to harsh chemical catalysts, potentially avoiding unwanted side reactions.

For instance, a strategy could involve the chemical synthesis of CBDV diacetate, followed by a highly selective enzymatic hydrolysis of one of the two acetate groups to produce a mono-acetylated derivative. Such mono-acetylated compounds could be valuable intermediates for further functionalization. Conversely, an enzyme could be used to selectively acetylate one of the two hydroxyl groups on the CBDV molecule. While specific research on these strategies for this compound is limited, the principles are well-established in organic synthesis.

Role of this compound as a Synthetic Precursor

Beyond its own potential properties, this compound serves an important role as a synthetic intermediate or precursor for the creation of other, more complex cannabinoid derivatives. The acetate groups function as protecting groups for the phenolic hydroxyls. nih.gov

In organic synthesis, protecting groups are used to temporarily block a reactive functional group on a molecule so that a chemical modification can be made elsewhere on the structure. The phenolic hydroxyls of CBDV are reactive and can interfere with many chemical reactions. By converting them to acetate esters, they become less reactive, allowing for chemical modifications to be performed on other parts of the molecule, such as the alkyl side chain or the cyclohexene (B86901) ring.

A practical example of this is seen in the synthesis of cannabinoid metabolites. For instance, the synthesis of (−)-CBD-7-oic acid, a major metabolite of CBD, has been accomplished using a diacetate intermediate. lumirlab.com In this process, the parent cannabinoid is first acetylated to protect the phenolic groups. Subsequent chemical steps, such as oxidation, are then carried out on another part of the molecule. Finally, the acetate groups are removed (deacetylation) to yield the desired final product with the free hydroxyl groups restored. lumirlab.com This same strategy is directly applicable to the CBDV scaffold, making this compound a key intermediate for accessing a wide range of novel CBDV derivatives and metabolites for research purposes.

Precursor for Cannabielsoin (B57674) (CBE) and Related Compounds

This compound is a key precursor in the synthesis of Cannabielsoin (CBE) and its analogues. While direct studies on the conversion of CBDV diacetate to its corresponding CBE varin analog are not extensively detailed in public literature, the mechanism can be confidently inferred from the well-documented transformation of its close homolog, Cannabidiol diacetate (CBD diacetate). nih.govmdpi.com

The established pathway involves the metabolic or chemical epoxidation of the cannabinoid diacetate. Specifically, research on CBD metabolism has shown that a synthetic epoxide, 1S, 2R-epoxy-CBD-2',6'-diacetate, is readily and exclusively converted into CBE. nih.gov This suggests a two-step process:

Epoxidation: The double bond in the cyclohexene ring of this compound is oxidized to form an epoxide intermediate. This reaction is catalyzed by biological systems involving cytochrome P-450 or can be achieved chemically. nih.gov

Intramolecular Cyclization: The newly formed epoxide is unstable and undergoes a rapid intramolecular cyclization. The oxygen atom of one of the phenolic groups attacks one of the epoxide carbons, leading to a ring-opening and the formation of the characteristic furan (B31954) ring of the cannabielsoin structure. future4200.com

This transformation highlights the utility of the diacetate derivative as a stable starting material that can be activated for conversion into more complex structures like CBE. The resulting CBE-type compounds are of significant interest for further pharmacological and chemical investigation. mdpi.com

Table 1: Proposed Synthetic Pathway from this compound to Cannabielsoin Varin Analog
StepReactionIntermediate/ProductKey Features
1Epoxidation1S, 2R-epoxy-Cannabidivarin-diacetateOxidation of the cyclohexene double bond.
2Intramolecular CyclizationCannabielsoin Varin AnalogSpontaneous ring-opening of the epoxide and formation of a furan ring.

Precursor for Other Cannabinoid Derivatives

The strategic placement of acetate groups in this compound makes it a versatile intermediate for creating a range of other cannabinoid derivatives. By protecting the reactive phenolic hydroxyl groups, chemists can perform reactions on other parts of the molecule that would otherwise be incompatible with free hydroxyls. lumirlab.com

Research on the analogous CBD diacetate demonstrates several synthetic possibilities that can be applied to this compound:

Oxidation Reactions: The protected nature of the phenolic groups allows for selective oxidation at other positions. For example, oxidation of CBD diacetate with reagents like selenium dioxide has been shown to yield an aldehyde on the C-10 position. researchgate.net Using a different oxidizing agent, such as sodium chromate, can lead to oxidation at the C-6 position. researchgate.net These reactions create novel functional groups that can be used for further derivatization.

Iodine-Catalyzed Reactions: CBD diacetate can be subjected to reactions with iodine under heat, which can induce structural rearrangements or other modifications, leading to the formation of different cannabinoid skeletons. future4200.com

Synthesis of Metabolites: Acetylated derivatives are used in the total synthesis of cannabinoid metabolites. For instance, the synthesis of (-)-CBD-7-oic acid diacetate involves protecting the hydroxyl groups as acetates before oxidizing a different part of the molecule to form a carboxylic acid. lumirlab.com The acetate groups are then removed in a final deacetylation step.

The use of this compound as a protected intermediate allows for the synthesis of novel cannabinoids with modified terpene rings or side chains, expanding the library of compounds available for research.

Table 2: Examples of Derivatization Reactions Using Cannabinoid Diacetates as Precursors
ReagentReaction TypeResulting Functional Group/StructureReference Reaction
Selenium DioxideOxidationAldehyde at C-10Oxidation of CBD diacetate researchgate.net
Sodium ChromateOxidationOxidation at C-6Oxidation of CBD diacetate researchgate.net
IodineRearrangement/ModificationVarious structural isomersReaction with CBD diacetate future4200.com
Multi-step synthesisMetabolite SynthesisCarboxylic acid derivativesSynthesis of (-)-CBD-7-oic acid diacetate lumirlab.com

Optimization of Synthetic Yields and Purity for Research Applications

The production of high-purity this compound is essential for its use in research, both as an analytical standard and as a synthetic precursor. Optimization strategies focus on both the initial acetylation reaction and the subsequent purification of the product.

The synthesis of this compound is typically achieved through the acylation of Cannabidivarin (CBDV) using acetic anhydride, often in the presence of a base like pyridine or a catalyst to drive the reaction to completion. nih.gov Key parameters for optimizing the reaction yield include:

Stoichiometry: Using a slight excess of acetic anhydride ensures that both hydroxyl groups on the CBDV molecule are acetylated.

Temperature and Reaction Time: Controlling the temperature and allowing sufficient reaction time are crucial for maximizing the conversion of the starting material while minimizing the formation of byproducts.

Catalyst: The choice and concentration of a catalyst can significantly influence the reaction rate and efficiency.

Once the reaction is complete, achieving high purity is paramount for research applications. The crude product often contains unreacted starting materials, mono-acetylated intermediates, and other impurities. Several purification techniques are employed to isolate this compound to a purity of ≥98%:

Flash Chromatography: This is a common and effective method for separating the desired diacetate compound from impurities based on polarity. It is widely used for producing pure cannabinoids on a laboratory scale. chromatographyonline.com

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, preparative HPLC is the method of choice. It offers superior separation capabilities compared to flash chromatography, although it is often more costly and less scalable. chromatographyonline.com

Crystallization: If the compound is crystalline, recrystallization from a suitable solvent system can be a highly effective and scalable method for removing impurities and achieving high purity. google.com

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid supports like silica (B1680970) gel, which can sometimes cause degradation of sensitive compounds. It has been successfully applied to the purification of various cannabinoids. nih.gov

By carefully optimizing the synthetic conditions and employing advanced purification methodologies, researchers can obtain this compound with the high purity required for reliable chemical and biological studies.

Advanced Analytical Methodologies for Cannabidivarin Diacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of cannabinoid analysis, providing the necessary separation of individual compounds from complex mixtures. For acetylated cannabinoids like CBDVA, specific chromatographic conditions are optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of cannabinoids due to its ability to separate non-volatile and thermally sensitive compounds without derivatization. cannabissciencetech.comum.edu.mt When coupled with an ultraviolet (UV) detector, HPLC provides a robust method for the quantification of CBDVA.

Method parameters for the analysis of acetylated cannabinoids are typically developed based on established methods for other phytocannabinoids. nih.govconflabs.com A reversed-phase C18 column is commonly employed, offering good separation of cannabinoids based on their polarity. mdpi.comrestek.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, frequently with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, particularly when coupled with a mass spectrometer. mdpi.comnih.gov Detection is commonly performed at a wavelength of around 228 nm, where many cannabinoids exhibit strong absorbance. restek.com

Table 1: Typical HPLC-UV Parameters for Cannabinoid Analysis

Parameter Typical Value
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of target analytes
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While GC analysis of acidic cannabinoids can be problematic due to decarboxylation at high temperatures, this is not a concern for acetylated cannabinoids like CBDVA. cannabissciencetech.com However, thermal degradation of some synthetic cannabinoids has been observed, which may be a consideration for CBDVA analysis. chromatographyonline.com

Table 2: General GC-MS Parameters for Synthetic Cannabinoid Analysis

Parameter Typical Value
Column Phenyl-methyl polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Ramped temperature program (e.g., 70 °C to 300 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster analysis times and improved resolution. cannabissciencetech.com This technique is particularly advantageous for the analysis of complex mixtures containing multiple cannabinoids. The principles of separation are the same as in HPLC, but the enhanced efficiency of UHPLC allows for better separation of closely related compounds. um.edu.mt

UHPLC methods for cannabinoids often employ similar mobile phases and column chemistries as HPLC methods but with adjustments to the flow rate and gradient profile to take advantage of the smaller particle sizes. cannabissciencetech.com When coupled with high-resolution mass spectrometry (HRMS), UHPLC can provide highly selective and sensitive detection of CBDVA, even in complex matrices. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and purity assessment of compounds like Cannabidivarin (B1668262) diacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of CBDVA.

While specific NMR data for CBDVA is not extensively published, the expected chemical shifts can be inferred from the known spectra of related cannabinoids and the effects of acetylation. nih.govresearchgate.net The ¹H NMR spectrum of CBDVA would be expected to show characteristic signals for the propyl side chain, the terpene moiety, and the aromatic protons. The addition of the two acetate (B1210297) groups would result in two new singlet peaks in the region of δ 2.0-2.5 ppm, corresponding to the methyl protons of the acetate groups. Furthermore, the chemical shifts of the aromatic protons adjacent to the newly formed ester linkages would be expected to shift downfield compared to the parent compound, cannabidivarin (CBDV).

The ¹³C NMR spectrum would similarly show characteristic resonances for the cannabinoid core. The carbonyl carbons of the acetate groups would be expected to appear in the range of δ 168-172 ppm. The aromatic carbons bonded to the oxygen of the ester groups would also experience a downfield shift.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in CBDVA (in CDCl₃)

Proton Expected Chemical Shift (ppm)
Acetate methyl protons ~ 2.2 - 2.4 (s, 6H)
Aromatic protons ~ 6.5 - 7.0 (m)
Propyl chain protons ~ 0.9 (t), ~ 1.6 (m), ~ 2.5 (t)
Terpene moiety protons Various signals in the upfield region

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in CBDVA (in CDCl₃)

Carbon Expected Chemical Shift (ppm)
Acetate carbonyl carbons ~ 169 - 171
Aromatic carbons ~ 110 - 155
Acetate methyl carbons ~ 21
Propyl chain carbons ~ 14, 23, 37

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of CBDVA would be expected to show characteristic absorption bands for the C=O stretching of the ester groups, typically around 1760-1740 cm⁻¹. Other significant bands would include C-H stretching vibrations for the alkyl and aromatic groups, and C=C stretching for the aromatic ring and the double bonds in the terpene moiety. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete acetylation of the phenolic hydroxyl groups of CBDV. nih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and purity assessment. Cannabinoids typically exhibit UV absorbance maxima in the range of 200-300 nm. researchgate.netresearchgate.net For CBDVA, the UV spectrum is expected to be similar to that of CBDV, with characteristic absorption peaks around 210 nm and 275 nm. researchgate.net The exact position and intensity of these peaks can be influenced by the solvent and the presence of the acetate groups.

Table 5: Expected IR and UV-Vis Spectral Data for CBDVA

Spectroscopic Technique Characteristic Absorption
Infrared (IR) ~ 1750 cm⁻¹ (C=O stretch of ester)
~ 2850-3000 cm⁻¹ (C-H stretch)
~ 1600 cm⁻¹ (C=C stretch of aromatic ring)
Ultraviolet-Visible (UV-Vis) λmax ~ 210 nm
λmax ~ 275 nm

Application as an Analytical Reference Standard in Research

In the realm of analytical chemistry, reference standards are materials of the highest purity, used as a benchmark for the identification and quantification of a substance. Cannabidivarin diacetate is available as an analytical reference standard, a critical tool for ensuring the accuracy, reliability, and comparability of scientific data. caymanchem.com This standard is typically provided as a solution in a solvent like acetonitrile, with a certified concentration and purity of ≥98%. caymanchem.com

The primary application of a this compound reference standard is in the calibration of analytical instruments. restek.comibisscientific.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for cannabinoid analysis. cerilliant.comum.edu.mt To obtain quantitative results, a series of dilutions of the reference standard are prepared to create a multipoint calibration curve. This curve plots the instrument's response against the known concentration of the analyte. By analyzing an unknown sample and comparing its response to the calibration curve, the precise concentration of this compound in that sample can be determined.

The availability of a certified reference material for this compound is indispensable for several research applications, including:

Purity Assessment: Verifying the purity of synthesized batches of this compound.

Stability Studies: Assessing the degradation of the compound under various storage conditions.

Metabolism Studies: Identifying and quantifying metabolites in preclinical in vitro and in vivo models.

Quality Control: Ensuring the consistency and quality of formulations used in preclinical research.

The use of a well-characterized reference standard minimizes analytical errors and enhances the reproducibility of experimental results, which is a cornerstone of rigorous scientific investigation.

Parameter Specification Significance in Research
Purity Typically ≥98%Ensures that the analytical signal corresponds specifically to the target compound, avoiding interference from impurities.
Concentration Certified (e.g., 1.0 mg/mL)Provides a precise starting point for creating accurate calibration curves for quantification.
Solvent High-purity (e.g., Acetonitrile)Guarantees a stable and inert medium for the standard, preventing degradation and interaction.
Storage Controlled temperature (e.g., -20°C)Maintains the stability and integrity of the compound over time.

Method Development for Detection and Quantification in Complex Biological Matrices (Preclinical)

The transition from in vitro to in vivo preclinical research necessitates the development of sensitive and selective analytical methods to measure this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates. nih.gov These matrices contain a multitude of endogenous substances that can interfere with the analysis, making method development a challenging yet critical process. nih.gov The primary goal is to develop a method that is not only accurate and precise but also has a limit of quantification (LOQ) low enough to detect physiologically relevant concentrations of the compound and its potential metabolites.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high selectivity and sensitivity. um.edu.mtnih.gov The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: This is a crucial step to remove interfering substances and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.

Chromatographic Separation: An appropriate HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) column and mobile phase are selected to achieve good separation of this compound from other compounds in the extract. A C18 stationary phase is commonly used for cannabinoid analysis. um.edu.mt

Mass Spectrometric Detection: The mass spectrometer is tuned to detect this compound with high specificity. This is typically done using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process minimizes the chances of detecting interfering compounds.

The validation of the developed method is performed according to regulatory guidelines and typically includes the assessment of the following parameters:

Validation Parameter Description Typical Acceptance Criteria (Preclinical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at the LOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ)
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte
Matrix Effect The alteration of the analyte's ionization efficiency due to co-eluting substances from the biological matrix.Should be minimized and consistent across different lots of matrix
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration

The successful development and validation of such an analytical method are fundamental for conducting preclinical pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Molecular Interactions and Mechanistic Studies of Cannabidivarin Via Diacetate As Precursor/reference

Exploration of Receptor Binding Affinities

Cannabidivarin's interactions with cellular receptors are characterized by a nuanced profile, showing low affinity for canonical cannabinoid receptors while actively modulating other significant receptor systems.

CompoundReceptorBinding Affinity (Ki)Reference
Cannabidivarin (B1668262) (CBDV)CB114,711 µM acs.org
Cannabidivarin (CBDV)CB2574.2 µM acs.org

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPV1, TRPV2, TRPA1)

A significant area of CBDV's activity involves the modulation of Transient Receptor Potential (TRP) channels. drugbank.comnih.gov Research demonstrates that CBDV can dose-dependently activate and subsequently desensitize TRPV1, also known as the capsaicin (B1668287) receptor, as well as TRPV2 and TRPA1 channels. altmeyers.orgresearchgate.netreading.ac.uk This action of activation followed by rapid desensitization is a key mechanism, potentially contributing to a reduction in neuronal hyperexcitability. drugbank.comresearchgate.net

Patch-clamp analysis in transfected HEK293 cells has confirmed that CBDV acts as a direct agonist at these channels, capable of eliciting effects at low micromolar concentrations. reading.ac.uk The desensitization effect is notable, as subsequent applications of CBDV render the channels refractory to further stimulation. reading.ac.uk Studies have identified EC50 values for CBDV's activity at these receptors, though values can be influenced by the specific methodologies used. biorxiv.org For instance, one study cited an EC50 for TRPV1 at 3.6±0.7µM and for TRPA1 at 0.42±0.01µM. biorxiv.org This modulation of TRP channels is considered a primary pathway for many of CBDV's observed physiological effects. biorxiv.org

CompoundChannelActionPotency (EC50)Reference
Cannabidivarin (CBDV)TRPV1Agonist / Desensitizer3.6 ± 0.7 µM biorxiv.org
Cannabidivarin (CBDV)TRPV2Agonist / Desensitizer- researchgate.netmdpi.com
Cannabidivarin (CBDV)TRPA1Agonist / Desensitizer0.42 ± 0.01 µM biorxiv.org
Cannabidivarin (CBDV)TRPM8Antagonist- mdpi.com

Other G-Protein Coupled Receptors (GPCRs)

Beyond the classical cannabinoid and TRP receptors, CBDV interacts with other G-Protein Coupled Receptors (GPCRs). It has been identified as an antagonist for GPR55 and an inverse agonist of GPR6. biorxiv.orgmdpi.com The antagonism of GPR55 is a shared property with its homolog, Cannabidiol (B1668261) (CBD). mdpi.com Furthermore, some in vivo studies suggest that CBDV can act as a partial agonist for dopamine (B1211576) D2-like receptors. mdpi.com More recently, research has also pointed to CBDV's ability to directly bind to the Toll-like receptor 4 (TLR4) co-receptor MD2, acting as an antagonist and thereby inhibiting TLR4 signaling pathways, which are crucial in inflammatory responses. frontiersin.org A dissociation constant (Kd) of 3.9 ± 0.3 μM was determined for the interaction between CBDV and MD2. frontiersin.org

Enzyme Modulation and Metabolic Pathway Influences (Preclinical)

CBDV also exerts influence by modulating key enzymes involved in endocannabinoid metabolism and drug biotransformation.

Diacylglycerol (DAG) Lipase-α Inhibition

Preclinical studies have shown that CBDV inhibits the activity of diacylglycerol (DAG) lipase-α. drugbank.comnih.gov This enzyme is primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a full agonist of both CB1 and CB2 receptors. drugbank.commdpi.comdovepress.com By inhibiting DAG lipase-α, CBDV can indirectly affect the endocannabinoid system by reducing the levels of a key endogenous ligand. mdpi.com

Cytochrome P450 (CYP450) Enzyme Interactions (in vitro)

In vitro studies have characterized the interactions of CBDV with the Cytochrome P450 (CYP450) enzyme system, which is central to the metabolism of many drugs. nih.govresearchgate.net These studies reveal that CBDV, like other cannabinoids, can inhibit various CYP isoforms. researchgate.netnih.gov Research evaluating a range of cannabinoids found that CBDV contributes to the inhibition of several key drug-metabolizing enzymes. nih.gov Specifically, partial inhibition of CYP3A4-mediated metabolism has been observed with CBDV. researchgate.net The most significant inhibitory effects across multiple cannabinoids were seen on CYP2C9 and CYP2C19. researchgate.netnih.gov Nearly all tested cannabinoids, including CBDV, inhibited CYP2C9-mediated metabolism, with Ki values estimated to be in the low micromolar range. researchgate.netnih.gov

CompoundEnzymeInteractionReference
Cannabidivarin (CBDV)CYP3A4Partial Inhibition researchgate.net
Cannabidivarin (CBDV)CYP2C9Inhibition researchgate.net
Cannabidivarin (CBDV)CYP2C19Inhibition nih.gov

Cellular and Subcellular Signaling Pathways (Preclinical)

Preclinical research has begun to elucidate the diverse cellular and subcellular signaling pathways modulated by Cannabidivarin (CBDV), often studied alongside its more well-known analogue, Cannabidiol (CBD). These investigations, primarily in cell-based models, have revealed a range of effects on cell proliferation, programmed cell death, stress responses, and inflammatory signaling.

CBDV has demonstrated notable anti-proliferative effects in various cell lines. In studies involving the human T-lymphoblast cell lines Jurkat and MOLT-4, CBDV was shown to significantly suppress cell proliferation. chula.ac.thtci-thaijo.org Specifically, in Jurkat cells, significant suppression was observed at concentrations of 16 µM and 32 µM, while in MOLT-4 cells, a significant effect was seen at 32 µM. chula.ac.th This anti-proliferative activity is associated with a suppression of cell cycle progression, with significant effects noted at 32 µM in Jurkat cells and at 8 µM and 16 µM in MOLT-4 cells. chula.ac.th

In another context, using the placental trophoblast cell line HTR-8/SVneo, both CBDV and Cannabigerol (CBG) were found to induce anti-proliferative effects. nih.govnih.gov These cannabinoids led to a decrease in cell viability, with CBDV showing a significant effect at 10 µM after 24 and 48 hours of treatment, and at 5 µM after 48 hours. nih.gov This effect was linked to a cell cycle arrest at the G0/G1 phase and a reduction in the S phase, indicating an impairment of DNA synthesis. nih.gov The anti-proliferative actions in HTR-8/SVneo cells were found to be dependent on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov

Table 1: Anti-proliferative Effects of CBDV in Specific Cell Lines

Cell Line Concentration Observed Effect Reference
Jurkat (T-cell line) 16 µM, 32 µM Significant suppression of T-cell proliferation chula.ac.th
MOLT-4 (T-cell line) 32 µM Significant suppression of T-cell proliferation chula.ac.th
HTR-8/SVneo 5 µM (48h), 10 µM (24h, 48h) Decreased cell viability and anti-proliferative effects nih.gov

CBDV has been shown to induce programmed cell death, primarily through apoptosis, in a cell-type-specific and concentration-dependent manner. In Jurkat and MOLT-4 T-cell lines, CBDV significantly increased cell apoptosis at a concentration of 32 µM. chula.ac.thtci-thaijo.org

In the context of placental trophoblast HTR-8/SVneo cells, CBDV augmented the activity of the initiator caspases-8 and -9, which are key enzymes in the apoptotic cascade. nih.gov However, the effector caspases-3 and -7 were not activated. nih.gov This suggests a nuanced regulation of the apoptotic pathway. Furthermore, CBDV increased the expression of Tribbles homolog 3 (TRB3), a protein that can impede the termination of apoptosis. nih.gov

While direct studies on CBDV-induced autophagy are less common, the broader family of cannabinoids is known to induce autophagy in various cancer cell lines. mdpi.com This process often involves the accumulation of ceramide, which can be synthesized de novo through pathways activated by cannabinoid receptors. mdpi.com Cannabidiol (CBD) has been shown to induce autophagy in breast cancer cells, a process linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. mdpi.com

CBDV has been identified as a modulator of endoplasmic reticulum (ER) stress, a condition that can arise from an accumulation of unfolded or misfolded proteins in the ER lumen. In HTR-8/SVneo placental cells, CBDV was shown to induce ER stress and activate the Unfolded Protein Response (UPR). nih.govnih.gov Specifically, CBDV significantly upregulated the gene expression of HSPA5, which codes for the chaperone protein GRP78/BiP, a key sensor of ER stress. nih.govnih.gov This upregulation was dependent on the activation of the TRPV1 receptor. nih.govnih.gov

CBDV differentially activates the three main branches of the UPR. Both CBDV and CBG were found to activate the IRE1 (inositol-requiring enzyme 1) branch. nih.govnih.gov However, only CBDV enhanced the expression of downstream effectors of the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway, including the phosphorylation of eIF2α and increased expression of ATF4 and CHOP. nih.govnih.gov This activation of the PERK pathway, however, did not culminate in apoptosis in this specific cell model. nih.gov

The influence of CBDV on inflammatory mediators appears to be context-dependent. In a study on neuroinflammation, CBDV was found to inhibit morphine-induced increases in the mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the nucleus accumbens. frontiersin.org This anti-inflammatory effect was linked to the inhibition of glial cell activation. frontiersin.org CBDV is proposed to exert this effect by binding to the TLR4 co-receptor MD2, thereby inhibiting the TLR4 signaling pathway and the subsequent production of pro-inflammatory cytokines. frontiersin.org

In contrast, a study on T-cell lines (Jurkat and MOLT-4) found that CBDV did not have a significant effect on the production of the cytokines IL-2, TNF-α, or IFN-γ. chula.ac.th This suggests that the immunomodulatory effects of CBDV may be specific to certain cell types and inflammatory stimuli. The broader class of cannabinoids, including CBD and CBG, have been shown to consistently reduce levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various in vivo models of inflammation. nih.gov

Table 2: CBDV's Effect on Inflammatory Cytokines

Model System Cytokine Observed Effect Reference
Morphine-treated mouse Nucleus Accumbens TNF-α, IL-6 Inhibition of mRNA expression frontiersin.org
Jurkat and MOLT-4 T-cell lines IL-2, TNF-α, IFN-γ No significant effect on production chula.ac.th

CBDV has been shown to modulate the expression of several genes involved in cell cycle regulation, seizure activity, and receptor signaling.

In T-cell lines, while CBDV suppressed cell cycle progression, it paradoxically led to a significant upregulation in the expression of the genes Ccnd1 (which codes for Cyclin D1) and Cdk6 (which codes for Cyclin-dependent kinase 6) at a concentration of 32 µM. chula.ac.th This finding suggests that the cell cycle suppression induced by CBDV is not directly mediated by the downregulation of these specific genes and that other molecular mechanisms are at play. chula.ac.th

In a preclinical model of epilepsy, CBDV was found to suppress the increased expression of several epilepsy-related genes induced by the convulsant agent pentylenetetrazole (PTZ). nih.gov These genes included Fos, Egr1, Arc, Ccl4, and Bdnf. nih.gov The reduction in the mRNA expression of these genes correlated with the observed decrease in seizure severity. nih.gov

Regarding receptor expression, studies have confirmed the expression of TRPV1 mRNA in rat hippocampal tissue, a region where CBDV has been shown to exert effects. reading.ac.ukresearchgate.net The anti-proliferative and ER stress-inducing effects of CBDV in HTR-8/SVneo cells are dependent on TRPV1 activation, highlighting the importance of this channel in mediating CBDV's cellular actions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For cannabinoids, this often involves modifying the core scaffold of molecules like CBD or CBDV and assessing the impact on receptor binding and functional activity.

The fundamental difference between CBD and CBDV is the length of the alkyl side chain on the resorcinol (B1680541) ring: CBD has a pentyl (C5) chain, while CBDV has a propyl (C3) chain. nih.gov This seemingly minor structural change can lead to differences in pharmacological activity. tci-thaijo.org

Studies on semi-synthetic derivatives of CBD and CBDV have provided further insights. For instance, creating ester derivatives at the phenolic hydroxyl groups has been a common strategy. frontiersin.org

Receptor Selectivity: It has been observed that derivatives with long aliphatic side chains or polar side chains at the ester position can be selective for the CB2 receptor. frontiersin.org

Agonist/Antagonist Activity: Several CBD derivatives, such as 2-HEC, 2-HPC, GCBD, and NMSC, act as agonists at the CB2 receptor while being antagonists at the CB1 receptor. frontiersin.org The CBDV derivative 2-HECBDV exhibits a similar profile. frontiersin.org In contrast, another CBDV derivative, HCBDV, displayed agonistic effects on CB1 receptors with no effect on CB2 receptors. frontiersin.org

Polarity and Activity: A trend has been noted where higher polarity at the esterified position (R1) of the resorcinol ring seems to favor agonistic activity at CB2 receptors. frontiersin.org

These studies indicate that modifications to the core cannabidivarin structure can significantly alter its interaction with cannabinoid receptors, allowing for the potential design of derivatives with more selective and potent activities. frontiersin.org

Influence of the Propyl Side Chain on Biological Activity

Generally, a shorter alkyl chain reduces the potency of the compound's interaction with cannabinoid receptors. mdpi.com The length of the C-3 side chain directly corresponds to binding affinities for CB1 and CB2 receptors; an increase in chain length often leads to an increase in binding affinity. mdpi.com For example, Δ9-tetrahydrocannabivarin (THCV), the propyl analog of Δ9-tetrahydrocannabinol (THC), was found to be 4.8 times less active than its pentyl counterpart in producing cataleptic states in mice. ru.nl This is consistent with findings that CBDV itself displays low binding affinity for both CB1 and CB2 receptors. frontiersin.org

Molecular dynamics simulations provide insight into this phenomenon. The five-carbon pentyl chain of THC can adopt an "I-shape" conformation that allows it to fill an intracellular cavity in the CB1 receptor, which is important for receptor activation. acs.org In contrast, the shorter three-carbon propyl chain of THCV has fewer steric constraints and interacts differently within the receptor's binding pocket. frontiersin.orgacs.org While the CB1 receptor shows a strict requirement for pentyl or longer alkyl tails for strong binding, the CB2 receptor can recognize classical cannabinoids with shorter side chains. nih.gov

Table 1: Comparative Activity of Propyl vs. Pentyl Cannabinoids

Compound ComparisonKey Structural DifferenceObserved Effect on ActivityReference
Propyl-Δ¹-THC vs. Pentyl-Δ¹-THCPropyl (C3) vs. Pentyl (C5) side chainPropyl homolog is 4.8 times less active in producing catalepsy in mice. ru.nl
CBDV vs. CBDPropyl (C3) vs. Pentyl (C5) side chainCBDV displays low binding affinity for CB1 and CB2 receptors. frontiersin.org
General CannabinoidsShorter alkyl chainGenerally reduces the potency of interaction with the receptor. mdpi.com

Impact of Acetylation on Pharmacological Profile

Acetylation is a chemical reaction where a hydroxyl group (-OH) is replaced with an acetyl group (O-Ac), forming an ester. caymanchem.com In medicinal chemistry, this is a common strategy to create prodrugs, which are inactive compounds that are metabolized into an active form within the body. caymanchem.comwikipedia.org Cannabidivarin diacetate is the result of acetylating the two phenolic hydroxyl groups on the CBDV molecule.

The primary purpose of acetylating cannabinoids is to increase their lipophilicity (fat solubility), which can enhance membrane permeability and potentially increase potency. caymanchem.com Acetylated cannabinoids like THC-O-acetate are considered prodrugs because they are hypothesized to become active after the acetate (B1210297) group is cleaved by enzymes in the body, converting the molecule back to its parent form (e.g., THC). utah.gov

Research on acetylated cannabinoids has shown that they are enzymatically hydrolyzed by human liver microsomes. researchgate.net Specifically, carboxylesterase enzymes (CES1c and CES2) are the main enzymes involved in this de-acetylation process. researchgate.net This metabolic conversion means that the pharmacological effects are ultimately mediated by the parent cannabinoid (in this case, CBDV) after the diacetate precursor is processed in the body. While anecdotal reports suggest acetylated cannabinoids are more potent, formal pharmacological data remains limited. caymanchem.com The parent cannabinoids are already highly lipophilic, so the extent to which acetylation enhances potency is not fully clear. caymanchem.comwikipedia.org

Table 2: Summary of Pharmacological Changes Upon Cannabinoid Acetylation

Pharmacological AspectEffect of AcetylationMechanismReference
Chemical NatureForms an ester prodrug.An acetyl group replaces the hydrogen of a phenolic hydroxyl group. caymanchem.comutah.gov
LipophilicityIncreases lipophilicity.The addition of the acetyl group enhances fat solubility. caymanchem.com
MetabolismActs as a precursor, converted to the parent compound.The ester bond is cleaved via enzymatic hydrolysis by carboxylesterases (CES1c, CES2) in the liver. caymanchem.comresearchgate.net
PotencyPotentially increased.Enhanced membrane permeability may lead to higher bioavailability of the active parent compound. caymanchem.comwikipedia.org

Comparison of Enantiomeric Forms on Cellular Responses

Cannabinoids often possess chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. news-medical.net CBDV, like CBD, has two chiral centers, giving rise to four potential stereoisomers. wikipedia.org Naturally occurring CBDV in the Cannabis plant has the (−)-trans absolute stereoconformation. google.com However, its synthetic (+)-enantiomer can exhibit distinct biological effects. google.com

Stereoselectivity is a known feature of cannabinoid pharmacology. Generally, the (−)-trans enantiomers of classical and nonclassical cannabinoids show significantly greater potency as cannabinoid receptor agonists compared to their (+)-cis enantiomers. news-medical.net For instance, (−)-Δ⁹-THC is 5 to 100 times more potent than its synthetic (+)-enantiomer in various animal models. researchgate.net

Studies directly comparing the enantiomers of CBD, the parent compound of CBDV, reveal significant differences in their interactions with cellular targets. In one study, the non-natural (+)-CBD was found to be a more potent inhibitor of cannabinoid CB1 receptors than the naturally occurring (-)-CBD. researchgate.net Specifically, the inhibition constant (Ki) for (+)-CBD at CB1 receptors was five-fold lower than that of (-)-CBD, indicating a higher binding affinity. nih.gov Furthermore, (+)-CBD was approximately 10 times more potent at inhibiting depolarization-induced suppression of excitation (DSE), a form of cannabinoid-mediated synaptic plasticity in neurons. researchgate.net These findings highlight that enantiomers can have unique and potent signaling properties that differ in a pathway-specific manner. researchgate.netnih.gov

Table 3: Comparison of CBD Enantiomers on CB1 Receptor Signaling

Parameter(-)-CBD (Natural)(+)-CBD (Non-natural)ImplicationReference
CB1 Receptor Binding Affinity (Ki)Higher Ki value5-fold lower Ki value(+)-CBD has a higher affinity for the CB1 receptor. nih.gov
Inhibition of DSELess potent~10 times more potent(+)-CBD is a more potent inhibitor of this specific neuronal signaling pathway. researchgate.net
Inhibition of cAMP SignalingMore potent inhibitorLess potent inhibitorSignaling effects are pathway-specific. researchgate.net

Preclinical Pharmacokinetics and Metabolism Focusing on Cannabidivarin Diacetate and Its Conversion to Cannabidivarin

Absorption and Distribution in Animal Models (e.g., Blood-Brain Barrier Penetration)

Direct preclinical pharmacokinetic studies on cannabidivarin (B1668262) diacetate are not extensively available in published literature. However, the acetylation of cannabinoids is a known strategy to enhance their lipophilicity. This increased lipophilicity is generally intended to improve the absorption and distribution characteristics of the parent compound, including its ability to cross the blood-brain barrier (BBB). The improved BBB penetration is a significant advantage for compounds targeting the central nervous system.

Once cannabidivarin diacetate crosses the BBB, it is anticipated to undergo hydrolysis to its active form, cannabidivarin (CBDV). Studies on CBDV have shown that it is capable of penetrating the blood-brain barrier. drugbank.comfrontiersin.org In preclinical studies with mice, orally administered CBDV was found in brain tissue, reaching a maximum concentration (Cmax) of 0.94 ug/mL at a time to maximum concentration (Tmax) of 60 minutes. drugbank.com Further research focusing specifically on the absorption and distribution of this compound in various animal models is necessary to fully elucidate its pharmacokinetic profile and confirm the efficiency of this prodrug strategy.

In Vitro Metabolic Transformation Pathways

The primary metabolic transformation of this compound is expected to be its conversion to the active compound, cannabidivarin, through the hydrolysis of its acetate (B1210297) groups.

The conversion of acetylated cannabinoids to their parent compounds is a known metabolic process. In vitro studies with other acetylated cannabinoids have demonstrated that this hydrolysis is catalyzed by enzymes present in liver microsomes. Specifically, research on acetylated forms of Δ9-tetrahydrocannabinol (THC) and hexahydrocannabinol (B1216694) (HHC) has shown that they are time-dependently hydrolyzed by human liver microsomes. researchgate.net The primary enzymes responsible for this deacetylation have been identified as carboxylesterase 1C (CES1c) and carboxylesterase 2 (CES2). researchgate.net

Further evidence from a study on various cannabinoid esters, including acetate esters of THC analogues, showed that carboxylesterases from rabbit and porcine liver can hydrolyze these compounds. nih.gov A study on a synthetic 6-oxo-CBD-diacetate also indicated that it could be hydrolyzed in vivo to its corresponding phenolic form, 6-oxo-CBD. nih.gov Based on these findings, it is highly probable that this compound undergoes a similar enzymatic hydrolysis in vivo, catalyzed by carboxylesterases, to release cannabidivarin.

Once this compound is hydrolyzed to cannabidivarin (CBDV), CBDV itself undergoes further enzymatic biotransformations. A comprehensive study in mice identified twenty-one metabolites of CBDV. nih.gov These metabolic transformations are varied and include:

Single Dehydrogenation: The formation of a double bond in the molecule. nih.gov

Combined Decarbonylation and Monohydroxylation: The loss of a carbonyl group followed by the addition of a hydroxyl group. nih.gov

Glutathione (B108866) Conjugation: The attachment of glutathione to CBDV or its phase I metabolites, which is a common pathway for detoxification and excretion. nih.gov

These biotransformations highlight the complex metabolic fate of CBDV following its release from the diacetate prodrug.

Excretion Routes and Metabolite Identification (Preclinical)

Preclinical studies in mice have provided significant insights into the excretion and metabolite profile of cannabidivarin. Following oral administration, CBDV exhibits poor oral bioavailability, with very low levels detected in plasma and a high concentration found in the intestinal contents one hour after administration. nih.govresearchgate.net This suggests that a significant portion of orally administered CBDV is not absorbed systemically.

The primary forms of excretion for CBDV and its metabolites are believed to be through conjugation. nih.govresearchgate.net The identified metabolites suggest that the major excretion forms are conjugates of glutathione and glucuronic acid. nih.govresearchgate.net

The following table summarizes the metabolites of cannabidivarin identified in preclinical mouse studies:

Metabolite IDProposed Metabolic Pathway
M1Monohydroxylation
M2Glutathione Conjugation
M3Dihydroxylation
M4Monohydroxylation and Dehydrogenation
M5Trihydroxylation
M6Monohydroxylation and Dehydrogenation
M7Monohydroxylation and Carbonylation
M8Dihydroxylation and Dehydrogenation
M9Dihydroxylation and Carbonylation
M10Trihydroxylation and Dehydrogenation
M11Dihydroxylation and Carbonylation
M12Decarbonylation and Monohydroxylation
M13Glutathione Conjugation of a Phase I Metabolite
M14Glutathione Conjugation of a Phase I Metabolite
M15Decarbonylation and Dihydroxylation
M16Decarbonylation, Monohydroxylation, and Dehydrogenation
M17Decarbonylation and Dihydroxylation
M18Decarbonylation, Dihydroxylation, and Dehydrogenation
M19Glutathione Conjugation of a Phase I Metabolite
M20Decarbonylation and Trihydroxylation
M21Decarbonylation, Dihydroxylation, and Dehydrogenation

(Data sourced from a study on CBDV metabolism in mice) nih.gov

Intellectual Property and Patent Landscape for Cannabidivarin Diacetate

Patents on Synthetic Processes for Cannabidivarin (B1668262) Diacetate

The synthesis of cannabidivarin diacetate is intrinsically linked to the broader field of cannabinoid chemistry, and patent applications in this area often cover methods that can be applied to a range of cannabinoid precursors. A key patent application, WO2020031179A1, explicitly describes the "Preparation of this compound aldehyde," signaling a clear interest in this specific acetylated form as an intermediate or a final compound. google.com This application details methods for the chemical synthesis of various cannabinoid compounds, including derivatives of CBDV. google.com

The general process for creating this compound involves the acetylation of cannabidivarin (CBDV). This chemical modification is covered by a number of patents related to the acetylation of cannabinoids. For instance, patents such as US10569189B1 and US10954209B1, although focused on the acetylation of THC to THC-O-acetate, describe processes that are broadly applicable to other cannabinoids with free hydroxyl groups, including CBDV. nih.gov These patents typically involve reacting the cannabinoid with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a catalyst. nih.gov

The patenting of these synthetic routes is of significant strategic importance. It allows companies to protect their proprietary methods for producing novel cannabinoid derivatives, potentially leading to more stable, potent, or bioavailable compounds. The existence of patents covering the synthesis of cannabinoid diacetates suggests a growing commercial interest in these modified cannabinoids.

Interactive Table: Patents Relevant to the Synthesis of this compound

Patent NumberTitleKey Findings/Claims Relevant to CBDV-diacetate SynthesisAssignee/Applicant
WO2020031179A1Methods for synthesis of cannabinoid compoundsExplicitly mentions the "Preparation of this compound aldehyde." Details synthetic routes for various cannabinoid derivatives. google.comNot specified in search results
US10569189B1Method for acetylation of cannabinoidsDescribes a process for the acetylation of neutral cannabinoids, which is applicable to CBDV. nih.govNEXTLEAF SOLUTIONS LTD
US10954209B1Acetylation of cannabinoids using sulfuric acid catalystDetails a process for acetylating THC to form THC-O-acetate, a method that can be adapted for CBDV.NEXTLEAF SOLUTIONS LTD
US7186850B2Synthesis of cannabinoidsDescribes the synthesis of cannabinoids where diacetate compounds can be produced. google.comNot specified in search results

Patents Related to Novel Formulations Utilizing the Diacetate Form

While patents specifically detailing formulations of this compound are still emerging, the broader patent landscape for cannabinoid formulations provides a strong indication of the likely direction of development. The diacetate form of a cannabinoid is essentially a prodrug, designed to be metabolized in the body to the active form. This approach is often taken to improve the bioavailability, stability, or delivery of a drug.

Patents in the cannabinoid space frequently focus on novel delivery systems to enhance the therapeutic effects of these compounds. For example, US patent application US 11712430 B2 describes water-dispersible solid formulations of cannabinoids, which could be adapted for CBDV-diacetate to improve its solubility and absorption. googleapis.com Such formulations often involve creating nanoemulsions or microparticles to protect the active ingredient and control its release. googleapis.com

The development of acetylated cannabinoids like THC-O-acetate and CBD-O-acetate has also been a focus of patent activity. mjbizdaily.com These efforts are driven by the belief that acetylation can enhance the therapeutic potency of the parent cannabinoid. mjbizdaily.com It is reasonable to infer that similar strategies would be applied to CBDV, with the goal of creating more effective therapeutic products.

Research and Development Patent Applications

The increasing number of patent applications for minor cannabinoids and their derivatives is a clear indicator of the intense research and development activity in this area. While CBD and THC have historically dominated the patent landscape, there is a growing recognition of the therapeutic potential of other cannabinoids like CBDV.

GW Pharmaceuticals, for instance, has been actively developing CBDV for various indications and has secured patents for its use. nih.gov Although their initial clinical trials for focal seizures did not meet primary endpoints, the company is continuing to explore its potential for other conditions, such as Autism Spectrum Disorder and Rett Syndrome. nih.gov This ongoing research is likely to lead to further patent applications covering new therapeutic uses of CBDV and its derivatives, including the diacetate form.

The patenting of acetylated cannabinoids like CBD-O-acetate by companies such as Nextleaf Solutions further underscores the R&D trend towards creating modified cannabinoids with potentially improved medicinal properties. mjbizdaily.com This strategy of chemical modification and subsequent patenting is a common approach in the pharmaceutical industry to generate new intellectual property and develop novel drug candidates.

Strategic Implications for Academic Research and Development

The growing patent landscape for cannabinoids, including their synthesis and formulation, has significant strategic implications for academic researchers. As more patents are granted, the freedom to operate for academic institutions may become more restricted. Researchers need to be aware of the existing intellectual property to avoid infringement and to identify areas where new discoveries can be made and protected.

The patenting of fundamental synthetic processes for creating cannabinoid derivatives like CBDV-diacetate can create challenges for academic labs that may wish to work with these compounds. However, it can also create opportunities for collaboration with industry partners who hold the relevant intellectual property.

Furthermore, the focus on developing novel formulations and delivery systems in the patent literature highlights an area where academic research can make a significant contribution. Universities and research institutions can play a key role in developing and patenting innovative drug delivery technologies that can be applied to a wide range of cannabinoids, including this compound. This can lead to licensing opportunities and the translation of academic research into new therapeutic products. The patent landscape also suggests that there is still considerable scope for discovering and patenting new therapeutic uses for minor cannabinoids and their derivatives, an area where academic research has traditionally excelled.

Research Gaps and Future Directions in Cannabidivarin Diacetate Studies

Elucidation of Comprehensive Metabolic Pathways for the Diacetate Form

A primary research gap is the near-complete absence of data on the metabolic fate of Cannabidivarin (B1668262) diacetate. Studies on other cannabinoid acetates, such as THC-O-acetate and CBD-diacetate, indicate that these compounds are likely prodrugs. utah.gov They are rapidly deacetylated in the body to their parent cannabinoids. For instance, research using human liver microsomes has shown that CBD-di-O-A is quickly metabolized into CBD and a partially deacetylated intermediate, CBD-mono-O-A. vcu.edu Similarly, studies on HHC-O-acetate and HHCP-O-acetate found they were rapidly metabolized back to HHC and HHCP, respectively. nih.govresearchgate.net

It is hypothesized that CBDVA follows a similar pathway, being converted first to CBDV monoacetate and subsequently to CBDV. However, this has not been empirically verified. Future research must focus on:

In Vitro Metabolic Studies: Utilizing human liver microsomes and hepatocytes to identify the primary metabolites of CBDVA and to determine the rate of deacetylation. This would confirm if it acts as a prodrug for CBDV.

Identification of Cytochrome P450 (CYP) Enzymes: Pinpointing the specific CYP enzymes responsible for metabolizing CBDVA is crucial for predicting potential drug-drug interactions.

Phase II Conjugation: Investigating whether CBDVA or its deacetylated metabolites undergo further conjugation (e.g., glucuronidation), as is common with other cannabinoids. nih.gov

The challenge remains that once deacetylated, the subsequent metabolites are identical to those of the parent cannabinoid, making it difficult to distinguish the origin compound in toxicological analyses. vcu.edu

Investigation of Specific Biological Activities Directly Attributed to the Diacetate Compound

Currently, there is a significant lack of research into the direct biological effects of CBDVA. The prevailing assumption is that its activity is solely dependent on its conversion to CBDV. However, it is plausible that the intact diacetate molecule possesses its own unique pharmacological activities before metabolism occurs. The acetylation of the two phenolic hydroxyl groups on the CBDV molecule fundamentally alters its structure, which could influence its binding affinity for various receptors and enzymes.

Future investigations should explore:

Receptor Binding Assays: Direct testing of CBDVA's affinity for cannabinoid receptors (CB1 and CB2) and other known targets of phytocannabinoids, such as TRPV channels and GPR55.

In Vitro Functional Assays: Studies to determine if CBDVA itself can modulate cellular pathways. For example, research on acetylated derivatives of THC and CBN has shown they can inhibit cancer cell viability through apoptosis. researchgate.net Similar studies on CBDVA are warranted.

Comparative Studies: Research is needed to see if acetylation modifies the known antibacterial properties of cannabinoids. mdpi.commdpi.com Altering the hydroxyl groups through methylation has been shown to eliminate antibacterial activity in some CBD derivatives, suggesting the free hydroxyls are crucial. mdpi.com Investigating whether acetylation has a similar impact is a critical next step.

Development of Advanced Synthetic Routes for Stereospecific Production

The standard method for producing cannabinoid acetates involves reacting the parent cannabinoid with acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270) or DMAP. google.comwikipedia.org While effective, this method may present challenges in terms of yield, purity, and scalability. Furthermore, ensuring stereospecificity during synthesis is paramount, as different stereoisomers of a cannabinoid can have vastly different biological activities.

Future research in this area should aim to:

Optimize Existing Protocols: Improving reaction conditions to maximize yield and minimize the formation of impurities.

Explore Novel Catalysts: Investigating green or more efficient catalysts to replace traditional reagents. For instance, ethylenediamine (B42938) diacetate has been used as a catalyst in the synthesis of other cannabinoids like Cannabichromene (CBC). mdpi.comnih.gov

Develop Stereospecific Methods: Creating synthetic pathways that produce only the desired stereoisomer of CBDVA, which is crucial for consistent pharmacological evaluation.

Continuous Flow Synthesis: Exploring modern techniques like continuous flow chemistry, which has been applied to the synthesis of CBD and its analogues, to improve efficiency and scalability. researchgate.net

A patent for the synthesis of cannabinoid compounds describes a method for producing cannabidiol (B1668261) diacetate aldehyde by dissolving the parent compound in DCM and adding pyridine, acetic anhydride, and a catalytic amount of DMAP. google.com Similar methods are likely applicable to CBDV.

Exploration of Novel Research Applications Beyond Current Understanding

The potential applications of CBDVA are entirely speculative and hinge on its yet-to-be-determined properties. As a prodrug of CBDV, it could theoretically serve as a more stable or bioavailable delivery form of the parent compound. The increased lipophilicity from the acetyl groups might enhance its ability to cross cellular membranes or the blood-brain barrier.

Areas for future exploration include:

Prodrug Potential: Investigating if CBDVA offers improved pharmacokinetic properties (e.g., longer half-life, increased oral bioavailability) compared to CBDV.

Dermatological Applications: Given the interest in cannabinoids for skin diseases, exploring if the properties of CBDVA make it a suitable candidate for topical formulations. researchgate.net

Novel Therapeutic Targets: Once a basic pharmacological profile is established, screening CBDVA against a wider array of biological targets to uncover novel therapeutic possibilities. For example, some newly discovered cannabinoids have shown antileishmanial, antibacterial, and antifungal activities. nih.gov

Comparative Pharmacological Profiling with Other Cannabinoid Acetate (B1210297) Derivatives

A significant gap exists in the comparative pharmacology of the growing family of cannabinoid acetate esters. While compounds like Δ8-THC-O-acetate, Δ9-THC-O-acetate, and CBD-diacetate are becoming more common, there is minimal data directly comparing their effects and metabolic profiles with each other, let alone with CBDVA. vcu.edunih.gov

Future research should focus on:

Head-to-Head Metabolic Studies: Directly comparing the rate of deacetylation and metabolite formation for CBDVA, CBD-diacetate, and THC-O-acetates under identical in vitro conditions.

Comparative Receptor Binding: Establishing a comparative binding profile for these acetate derivatives at CB1 and CB2 receptors to understand relative potency and selectivity.

Functional Assays: Using consistent cellular models to compare the functional activities of different cannabinoid acetates, which could reveal important structure-activity relationships. For example, it is unknown if CBDVA shares any of the reported psychedelic properties of THC-O-acetate. vcu.edu

This comparative data is essential for both researchers and regulatory bodies to understand the relative risks and potential benefits of this emerging class of compounds.

Compound Parent Cannabinoid Known Metabolic Step Key Research Question for Comparison
Cannabidivarin Diacetate (CBDVA) Cannabidivarin (CBDV)Unknown (Hypothesized deacetylation)What is its rate of deacetylation compared to others?
Cannabidiol Diacetate (CBD-di-O-A) Cannabidiol (CBD)Rapid deacetylation to CBD-mono-O-A and CBD. vcu.eduDoes the propyl side chain of CBDVA alter metabolism compared to the pentyl chain of CBD-di-O-A?
Δ9-THC-O-acetate (Δ9-THCO) Δ9-Tetrahydrocannabinol (Δ9-THC)Deacetylation to Δ9-THC. vcu.eduHow does the lack of a resorcinol (B1680541) ring in the THC structure affect acetate metabolism versus the CBD structure?
Hexahydrocannabinol-O-acetate (HHC-O) Hexahydrocannabinol (B1216694) (HHC)Rapid deacetylation to HHC. nih.govresearchgate.netDoes the saturated cyclohexyl ring in HHC-O influence its biological activity compared to the aromatic ring in CBDVA?

Methodological Advancements in Analytical Characterization in Complex Research Samples

The reliable identification and quantification of CBDVA in complex matrices like biological fluids, plant extracts, and commercial products is a foundational requirement for all other areas of research. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for cannabinoid analysis. scielo.brd-nb.info

However, specific challenges and research needs for CBDVA include:

Reference Standard Availability: The lack of certified reference materials for CBDVA hinders accurate quantification and method validation. nih.gov

Chromatographic Separation: Developing robust HPLC and UPLC methods, likely coupled with mass spectrometry (LC-MS/MS), to effectively separate CBDVA from its parent compound (CBDV), its monoacetate intermediate, and other related cannabinoids that may be present in a sample. cannabissciencetech.comum.edu.mt

Distinguishing from Isomers: Ensuring analytical methods can distinguish CBDVA from potential isomers or degradation products.

Thermal Lability: GC analysis of acetylated cannabinoids can be problematic. THC-O-acetate has been shown to break down into ketene (B1206846) gas when heated, a compound linked to lung injury. utah.gov It is crucial to investigate if CBDVA exhibits similar thermal instability and to favor non-destructive methods like HPLC for analysis.

Analytical Technique Application to CBDVA Analysis Key Research Need/Advancement
HPLC / UPLC Quantification of CBDVA without degradation. scielo.brDevelopment of validated methods with specific columns (e.g., C18) and mobile phases to resolve CBDVA from related compounds. cannabissciencetech.com
Mass Spectrometry (MS/MS, QToF) Structural confirmation and identification of metabolites. nih.govBuilding mass spectral libraries for CBDVA and its potential metabolites to aid in their identification in complex biological samples.
Gas Chromatography (GC-MS) Identification and quantification. vcu.eduInvestigation of thermal stability to avoid degradation into harmful compounds like ketene during analysis. Development of derivatization methods if necessary. d-nb.info
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation of the synthesized compound. nih.govUse in characterizing newly synthesized CBDVA to confirm its structure and purity for use as a reference standard.

Q & A

Q. What synthetic methodologies are recommended for producing Cannabidivarin diacetate with ≥98% purity, and how can reproducibility be ensured?

To synthesize this compound, researchers should prioritize oxidation or acetylation reactions using validated protocols. For example, diacetate-containing compounds often employ iodine-based oxidants like iodobenzene diacetate (as demonstrated in porphyrin synthesis ). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. Post-synthesis, purification via column chromatography or recrystallization should follow ISO/IEC 17025 standards for analytical reference materials, as outlined for Cannabidivarin . Reproducibility requires detailed documentation of molar ratios, reaction times, and characterization data (e.g., NMR, HPLC) in both main manuscripts and supplementary materials .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. UV/Vis spectroscopy (λmax ~212–309 nm) can validate electronic transitions typical of diacetate derivatives . Purity ≥98% should be confirmed via HPLC with diode-array detection (DAD), referencing ISO 17034-certified protocols . Researchers must report retention times, mobile phase compositions, and column specifications to enable cross-lab validation .

Advanced Research Questions

Q. How can in vitro models be designed to evaluate the metabolic stability and receptor-binding kinetics of this compound?

Use human hepatic microsomes or S9 fractions to assess metabolic stability, measuring half-life (t½) and intrinsic clearance (CLint) via LC-MS/MS. For receptor-binding studies, employ competitive radioligand assays (e.g., CB1/CB2 receptors) with tritiated ligands, ensuring temperature and pH controls . Dose-response curves should include at least six concentrations, with IC50 values calculated using nonlinear regression models (e.g., GraphPad Prism) . Include positive controls (e.g., CBDV) to validate assay sensitivity .

Q. What experimental strategies address contradictory data in this compound’s bioactivity studies, such as opposing effects on inflammatory markers?

Contradictions often arise from variability in cell lines, assay conditions, or metabolite interference. Researchers should:

  • Replicate findings across multiple models (e.g., primary immune cells vs. immortalized lines) .
  • Use tandem mass spectrometry to rule out metabolite interference .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like solvent toxicity (e.g., DMSO >0.1% v/v) .
  • Publish raw datasets and analysis code to facilitate meta-analyses .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action in neurological disorders?

Combine RNA-seq with LC-MS-based metabolomics to identify pathway perturbations. For example:

  • Treat neuronal cultures with this compound (1–10 µM) and extract RNA/proteins at 6-, 12-, and 24-hour intervals.
  • Use Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment to map dysregulated pathways (e.g., neuroinflammation, GABAergic signaling) .
  • Validate findings via CRISPR knockouts of candidate genes (e.g., TRPV1) .

Methodological and Reporting Standards

Q. What are the minimum data requirements for publishing reproducible pharmacological studies on this compound?

  • Chemical characterization : NMR (1H, 13C), HR-MS, HPLC-DAD chromatograms, and stability data (e.g., degradation under light/heat) .
  • Biological assays : EC50/IC50 values with 95% confidence intervals, n ≥ 3 independent replicates, and negative/positive controls .
  • Ethical compliance : For in vivo studies, include IACUC protocol numbers and ARRIVE guidelines adherence .

Q. How should researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

  • Source compounds from ISO 17025-certified suppliers and request batch-specific Certificates of Analysis (CoA) .
  • Pre-test each batch in pilot assays (e.g., dose-response in primary cells) .
  • Store aliquots at -20°C in amber vials to prevent photodegradation .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogenous cell populations?

Use mixed-effects models to account for intra-experiment variability (e.g., cell passage number) . For single-cell RNA-seq data, apply pseudotime analysis (Monocle3) to track temporal responses . Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of marginal significance .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

Train QSPR models using open-source datasets (e.g., FreeSolv ) to predict logP, solubility, and membrane permeability. Input features should include topological polar surface area (TPSA) and molecular descriptors from RDKit . Validate models via leave-one-out cross-validation (LOOCV) and compare against experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.